HC2210

Mycobacterium abscessus NTM Potency

HC2210 is a nitrofuranyl piperazine prodrug that requires activation by the mycobacterial cofactor F420 to exert its antimicrobial effect. Unlike some nitro-containing compounds that are specific to *Mycobacterium tuberculosis* (Mtb), HC2210 has demonstrated potent in vitro activity against both replicating Mtb and *Mycobacterium abscessus* (Mab), a highly drug-resistant non-tuberculous mycobacterium (NTM).

Molecular Formula C17H18N4O9
Molecular Weight 422.3 g/mol
Cat. No. B15567779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHC2210
Molecular FormulaC17H18N4O9
Molecular Weight422.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H16N4O5.C2H2O4/c20-18(21)13-3-1-12(2-4-13)17-9-7-16(8-10-17)11-14-5-6-15(24-14)19(22)23;3-1(4)2(5)6/h1-6H,7-11H2;(H,3,4)(H,5,6)
InChIKeyKJBZNSKQKSWMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HC2210: A Dual-Active Nitrofuranyl Piperazine for Mtb and Mab Research


HC2210 is a nitrofuranyl piperazine prodrug that requires activation by the mycobacterial cofactor F420 to exert its antimicrobial effect [1]. Unlike some nitro-containing compounds that are specific to *Mycobacterium tuberculosis* (Mtb), HC2210 has demonstrated potent in vitro activity against both replicating Mtb and *Mycobacterium abscessus* (Mab), a highly drug-resistant non-tuberculous mycobacterium (NTM) [2]. Its molecular formula is C17H18N4O9, with a molecular weight of approximately 422.35 g/mol .

Why Nitrofuran Analogs Are Not Interchangeable with HC2210


While HC2209 and HC2211 are close structural analogs from the same nitrofuranyl piperazine series, they exhibit differential activity profiles and activation requirements, precluding simple substitution [1]. More broadly, HC2210 possesses a unique dual-activity profile against both Mtb and the intrinsically drug-resistant Mab, a characteristic not shared by the widely studied nitroimidazole pretomanid, which is specific to Mtb [1]. Therefore, procurement decisions based solely on compound class or generic nitro-prodrug status will overlook the critical, quantifiable differences in potency, spectrum, and mechanism that define HC2210's utility in a research setting.

HC2210 Quantified Differentiation: Comparator-Based Evidence for Research Selection


HC2210 vs. Amikacin: Fivefold Superior Potency Against M. abscessus

Against a laboratory reference strain of *Mycobacterium abscessus* (Mab), HC2210 exhibits approximately fivefold greater potency compared to amikacin, a standard-of-care antibiotic for Mab infections [1].

Mycobacterium abscessus NTM Potency

HC2210 vs. Isoniazid: >2-Fold Superior Potency Against M. tuberculosis

In vitro testing against *Mycobacterium tuberculosis* (Mtb) shows HC2210 to be significantly more potent than the first-line drug isoniazid. HC2210 has an EC50 of 50 nM, compared to 140 nM for isoniazid [1].

Mycobacterium tuberculosis Potency EC50

HC2210 vs. Pretomanid: >12-Fold Superior Potency Against M. tuberculosis

Compared to the newer nitro-containing TB drug pretomanid, HC2210 demonstrates a more dramatic potency advantage. HC2210 has an EC50 of 50 nM, while pretomanid has an EC50 of 620 nM in the same assay system [1].

Mycobacterium tuberculosis Potency EC50 Nitroimidazole

HC2210 In Vivo Efficacy: Oral Bioavailability and >1 log CFU Reduction in a Murine TB Model

In a pilot in vivo efficacy study using a chronic murine TB infection model, orally administered HC2210 demonstrated clear efficacy, achieving a bacterial load reduction of approximately 1 log10 in the lungs of infected mice [1]. An independent study corroborated this, showing that HC2210 delivered orally reduced Mtb survival in a chronic model of Mtb infection .

In Vivo Efficacy Oral Bioavailability Murine Model

Distinct Mechanism from Pretomanid: Activity Against M. abscessus

While both HC2210 and pretomanid are nitro-containing prodrugs that require activation by the F420 cofactor system, their downstream activity profiles are distinct. Unlike pretomanid, which lacks activity against *M. abscessus* (Mab), HC2210 and its analogs are potent against this NTM species [1].

Mechanism of Action Mycobacterium abscessus Prodrug Activation

HC2210 Application Scenarios for Specialized Research and Development


Potent Inhibitor for High-Throughput Screening (HTS) Campaigns Against Mtb

Given its low EC50 of 50 nM against Mtb, which is >2× more potent than isoniazid and >12× more potent than pretomanid [1], HC2210 serves as an excellent positive control or starting point for HTS campaigns aimed at identifying novel antitubercular agents. Its high potency allows for clear signal windows in cell-based assays.

Lead Compound for *M. abscessus* (Mab) Therapeutic Development

HC2210 is a critical tool for laboratories developing new treatments for NTM infections. Its unique activity against Mab, with a potency fivefold greater than amikacin [2], and its ability to synergize with other antibiotics like bedaquiline and clarithromycin [2], make it an ideal lead for exploring novel combination therapies against this drug-resistant pathogen.

Mechanism-of-Action Studies on F420-Dependent Prodrugs

As a nitrofuran prodrug that relies on the F420 cofactor for activation but demonstrates a different spectrum from nitroimidazoles like pretomanid [1], HC2210 is a valuable probe for dissecting the nuances of the F420-dependent activation pathway. It can be used in genetic studies with F420 biosynthesis mutants to identify downstream targets and understand the basis of its differential activity against Mtb and Mab.

In Vivo Proof-of-Concept Studies in Murine Mycobacterial Infection Models

With established oral bioavailability and demonstrated efficacy in reducing bacterial burden by ~1 log in a chronic murine TB model [1], HC2210 is ready for more advanced in vivo pharmacodynamics and pharmacokinetic studies. It can be used as a tool compound to validate new in vivo models of TB or Mab infection, or as a benchmark for evaluating next-generation analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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